molecular formula C15H17N7O3 B2843827 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide CAS No. 2034368-40-4

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide

Cat. No.: B2843827
CAS No.: 2034368-40-4
M. Wt: 343.347
InChI Key: HODLXRBSNGHDIW-UHFFFAOYSA-N
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Description

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with dimethyl and oxo groups, and an acetamide moiety linked to a triazolopyrazine ring. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes:

    Formation of the pyrimidine ring: This step involves the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the dimethyl and oxo groups: These groups are introduced through selective alkylation and oxidation reactions.

    Synthesis of the triazolopyrazine ring: This involves cyclization reactions using triazole and pyrazine derivatives.

    Coupling of the pyrimidine and triazolopyrazine rings: This step is achieved through nucleophilic substitution or amide bond formation under controlled conditions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert oxo groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols).

Scientific Research Applications

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar compounds to 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide include:

    2,2-dimethyl-2,3-dihydro-1H-perimidine: This compound shares a similar pyrimidine structure but lacks the triazolopyrazine moiety.

    2-[(3,4-dimethoxyphenyl)methyl]-1,4-dihydro-4-oxo-5-pyrimidinecarboxylic acid: This compound has a similar pyrimidine ring but different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O3/c1-9-10(2)18-8-21(15(9)24)7-12(23)17-6-11-19-20-13-14(25-3)16-4-5-22(11)13/h4-5,8H,6-7H2,1-3H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODLXRBSNGHDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)NCC2=NN=C3N2C=CN=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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